2-Methylanthracene

Thermochemistry Isomer stability Reaction modeling

2-Methylanthracene (2MA; CAS 613-12-7) is a monomethylated anthracene with unique isomer-specific thermodynamics (~8 kJ/mol more stable than 1- and 9-isomers) and photophysical properties, essential for accurate petrogenic PAH source apportionment and GJIC inhibition studies. Absence of ground-state pairing eliminates aggregation artifacts in surface photophysics. Source with ≥97% purity for reproducible analytical and toxicological results.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 613-12-7
Cat. No. B165393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylanthracene
CAS613-12-7
Synonyms2-methylanthracene
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
InChIKeyGYMFBYTZOGMSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylanthracene (CAS 613-12-7) Technical Specifications and Procurement Considerations for Methylated PAH Research


2-Methylanthracene (2MA; CAS 613-12-7) is a monomethylated derivative of the tricyclic polycyclic aromatic hydrocarbon (PAH) anthracene, with a methyl substituent at the 2-position of the central aromatic ring system [1]. It exists as colorless to faint yellow scaly crystals or powder at room temperature, exhibiting a melting point range of 204–207°C, an estimated boiling point of approximately 358.5°C (with reported sublimation behavior), and a density of approximately 1.18 g/cm³ [1]. This compound is an environmental contaminant and a key analytical standard for PAH source apportionment studies [2].

Why 2-Methylanthracene (CAS 613-12-7) Cannot Be Replaced by Other Methylanthracene Isomers or Anthracene


Scientific and industrial users cannot arbitrarily substitute 2-methylanthracene with other methylanthracene isomers (e.g., 1-methylanthracene, 9-methylanthracene) or with parent anthracene because the precise position of the methyl substituent dictates fundamentally distinct thermodynamic, photophysical, and toxicological properties [1][2]. As documented in the quantitative evidence below, substitution at the 2-position confers a unique thermodynamic stability advantage over other isomers [1], produces markedly different photochemical behavior including the complete absence of low-coverage ground-state pairing observed in anthracene [2], and results in isomer-specific toxicological effects such as gap junctional intercellular communication (GJIC) inhibition in mammalian cell models [3]. These isomer-dependent variations have direct consequences for analytical method development, environmental fate modeling, and toxicological risk assessment, making isomer-specific procurement essential for reproducible and interpretable results.

Quantitative Differentiation of 2-Methylanthracene (613-12-7) from Analogs: Comparative Data for Scientific Selection


Thermodynamic Stability Superiority of 2-Methylanthracene Over 1- and 9-Methylanthracene Isomers

Quantum chemical calculations demonstrate that 2-methylanthracene exhibits significantly greater thermodynamic stability than its 1- and 9-methyl positional isomers. Relative to the nearly isoenergetic 1- and 9-methylanthracene isomers, 2-methylanthracene is approximately 8 kJ/mol more stable [1]. The 1- and 2-isomers are together approximately 15 kJ/mol more stable than the 9-methylanthracene isomer [1]. This stability hierarchy has direct implications for predicting isomer distributions in high-temperature processes such as pyrolysis and combustion.

Thermochemistry Isomer stability Reaction modeling

Photochemical Differentiation: Absence of Ground-State Pairing in 2-Methylanthracene vs. Anthracene on Silica

On silica surfaces, the photophysical behavior of 2-methylanthracene differs fundamentally from that of unsubstituted anthracene. Anthracene forms ground-state stable pairs at surface coverages as low as 1% of a monolayer, whereas 2-methylanthracene shows no evidence of any ground-state pairing even at high surface coverages [1]. Furthermore, photolysis of 2-methylanthracene at the silica/air interface proceeds more efficiently than photolysis of anthracene to produce the corresponding 9,10-endoperoxides [1].

Photochemistry Surface chemistry Photodegradation

Isomer-Specific Pyrolysis Pathways: Differential Demethylation Behavior of Methylanthracenes

The three methylanthracene isomers exhibit distinct pyrolysis behavior under identical conditions. When pyrolyzed neat at 400°C, the demethylation rate to yield anthracene can be correlated with Dewar reactivity numbers for the peripheral aromatic carbon bearing the methyl substituent [1]. The 1-, 2-, and 9-methylanthracene isomers proceed through three parallel primary reaction pathways (demethylation, methyl addition, and hydrogenation), with the relative importance of these pathways varying for each isomer [1].

Pyrolysis Reaction kinetics Heavy oil conversion

Environmental Occurrence: Methylanthracenes Exceed Parent Anthracene in River Sediments

In a study of Czech river sediments, monomethylated anthracenes (MeAnt) were found at levels higher than their respective parent compound (anthracene) in the majority of sampling sites [1]. This contrasts with methylated phenanthrenes, which were generally lower than phenanthrene concentrations [1]. Both 2-methylanthracene and 9-methylanthracene were identified as efficient inhibitors of gap junctional intercellular communication (GJIC), a key mechanism associated with tumor promotion, whereas 1-methylanthracene showed only marginal effects on p53 phosphorylation [1].

Environmental monitoring Sediment contamination PAH source apportionment

Distinct Cluster Anion Formation: 2-Methylanthracene and Anthracene Share Unique Isomer Coexistence

Photoelectron spectroscopic analysis of anionic clusters reveals that 2-methylanthracene exhibits a unique aggregation behavior shared only with unsubstituted anthracene. For cluster anions of both Ac and 2MA, two types of isomers (I and II) coexist over a wide size range (n=2–100 for isomer I/II-1; n≥~40 for isomer II-2 for 2MA), whereas for other alkyl-substituted anthracenes including 1MA, 9MA, DMA, and 2TBA, only isomer I is exclusively formed [1].

Cluster chemistry Photoelectron spectroscopy Molecular aggregation

Diesel Fuel Source Fingerprinting: Quantified Concentration Range of 2-Methylanthracene

2-Methylanthracene has been detected in diesel fuels at quantifiable concentrations ranging from 0.18 to 160 mg/L, with a mean value of 46.16 mg/L across eight diesel fuel samples analyzed . This concentration range provides a quantitative benchmark for source apportionment studies using 2-methylanthracene as a petrogenic PAH marker.

Source apportionment Diesel exhaust Environmental forensics

Recommended Research and Industrial Application Scenarios for 2-Methylanthracene (CAS 613-12-7)


Environmental Source Apportionment: Petrogenic PAH Marker Quantification

Procure 2-methylanthracene analytical standards for quantifying petrogenic PAH contributions in contaminated sediments, soils, and atmospheric particulate matter. The compound's established diesel fuel concentration range (0.18–160 mg/L) provides a validated benchmark for source identification algorithms distinguishing petrogenic from pyrogenic PAH inputs [1].

Mechanistic Toxicological Studies: Isomer-Specific GJIC Inhibition Research

Utilize 2-methylanthracene as a model methylated PAH for investigating gap junctional intercellular communication (GJIC) inhibition in mammalian cell systems. The documented GJIC inhibitory activity of 2MA and 9MA, contrasted with the marginal effects of 1MA on p53 phosphorylation, enables isomer-specific structure-activity relationship studies relevant to tumor promotion mechanisms [1].

Thermochemical Modeling of Heavy Hydrocarbon Conversion Processes

Employ 2-methylanthracene as a reference compound in molecular-based reaction models for coal liquefaction and heavy oil upgrading. The isomer's quantified thermodynamic stability advantage (~8 kJ/mol over 1- and 9-isomers) and established pyrolysis kinetics provide essential parameters for predicting methylanthracene isomer distributions and reaction pathways under high-temperature processing conditions [1].

Surface Photochemistry Investigations: Substituent Effect Studies on Silica

Select 2-methylanthracene as a model compound for studying methyl substituent effects on PAH photophysics at solid interfaces. The documented absence of ground-state pairing at all surface coverages eliminates aggregation artifacts that complicate photochemical studies with unsubstituted anthracene, enabling cleaner interpretation of substituent effects on photodegradation efficiency and product distribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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